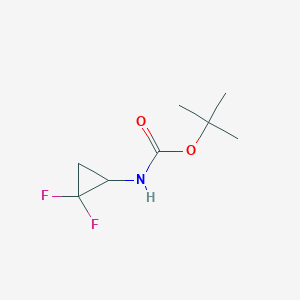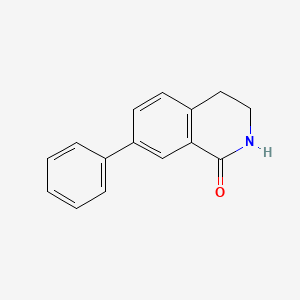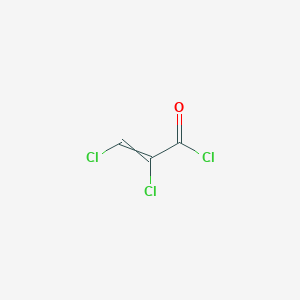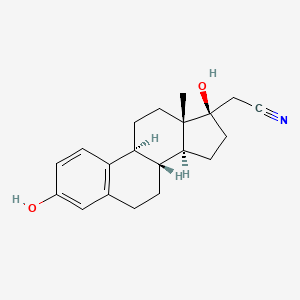![molecular formula C14H18ClNO3 B1452533 2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1306604-10-3](/img/structure/B1452533.png)
2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
Übersicht
Beschreibung
“2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound used in scientific research . Its diverse applications range from drug development to material synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C14H18ClNO3 . It contains a pyrrolidine ring attached to a 3,4-dimethoxyphenyl group and a 2-chloroethanone group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 427.1±45.0 °C and its predicted density is 1.209±0.06 g/cm3 . The compound has a molecular weight of 283.75 .Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant due to their presence in natural products and drugs. They play a crucial role in cell biology and exhibit various biologically vital properties. The compound can be utilized in the synthesis of indole derivatives, which are biologically active compounds used for treating cancer cells, microbes, and various disorders in the human body .
Anticancer Applications
The indole moiety is known for its anticancer properties. Research indicates that indole derivatives, including those synthesized from the given compound, show promise in the treatment of cancer. These compounds can interact with cancer cells, potentially leading to new therapeutic strategies .
Antimicrobial Activity
Indole derivatives synthesized from “2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” may exhibit antimicrobial properties. This application is crucial in developing new antibiotics and treatments for microbial infections .
Treatment of Disorders
The compound’s derivatives can be used to treat various disorders in the human body. This broad application covers a range of potential treatments for conditions that are currently challenging to manage .
Antiviral Agents
Indole derivatives, including those derived from the compound, have shown antiviral activities. They can be developed into agents that inhibit viruses, including influenza and Coxsackie B4 virus, offering a pathway to new antiviral drugs .
Anti-HIV Properties
Some indole derivatives have been reported to possess anti-HIV properties. The compound can contribute to the synthesis of these derivatives, which can then be used in the fight against HIV, expanding the arsenal of available treatments .
Antioxidant Effects
The antioxidant properties of indole derivatives make them valuable in combating oxidative stress in the body. Derivatives of the compound could be explored for their potential to act as antioxidants .
Green Synthetic Organic Chemistry
The compound can be used in green synthetic organic chemistry practices. Its derivatives can be synthesized under mild conditions, contributing to environmentally friendly chemical processes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-6-5-10(8-13(12)19-2)11-4-3-7-16(11)14(17)9-15/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVXVOZSHFRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
CAS RN |
1306604-10-3 | |
| Record name | 2-chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





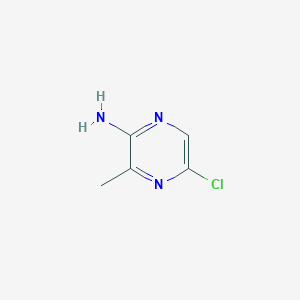
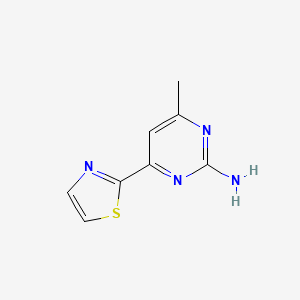

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)
